Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate
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Overview
Description
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as medicine, chemistry, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can further enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
Scientific Research Applications
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to different chemical properties and applications.
Triazolylmethyl phosphinates and phosphates: These compounds combine the triazole ring with phosphinate or phosphate groups, resulting in unique chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazole ring and an alkyne functional group , contributing to its reactivity and biological properties. The molecular formula is C7H7N3O2, with a molecular weight of approximately 165.15 g/mol . The presence of the triazole moiety is significant as it is known for conferring various pharmacological effects.
Biological Activities
Research has indicated that compounds containing the 1,2,3-triazole structure exhibit notable biological activities, including:
- Antimicrobial Activity : this compound has demonstrated potential antimicrobial properties against various bacterial strains. Studies suggest that derivatives with triazole rings can inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This widely used method involves the reaction of azides with alkynes to form triazoles. It is characterized by high efficiency and selectivity.
- Esterification Reactions : The compound can also be synthesized via esterification processes involving triazole-containing acids and alcohols.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- Anticancer Mechanisms : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Inflammatory Response Modulation : Research highlighted in Journal of Inflammation indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Properties
Molecular Formula |
C6H5N3O2 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
methyl 3-(2H-triazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,1H3,(H,7,8,9) |
InChI Key |
XTFLZEBLJQNHQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NNN=C1 |
Origin of Product |
United States |
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